N-(2-Amino-1-cyclohexylethyl)-2-naphthalen-2-ylacetamide;hydrochloride
Description
N-(2-Amino-1-cyclohexylethyl)-2-naphthalen-2-ylacetamide hydrochloride is a chloroacetamide derivative featuring a cyclohexylethylamine backbone and a naphthalen-2-yl substituent. Its molecular formula is C₂₀H₂₆ClN₂O₂, with a molecular weight of approximately 360.89 g/mol . The compound’s structure combines lipophilic (cyclohexyl and naphthalene) and hydrophilic (amide and protonated amine) moieties, making it suitable for diverse biochemical applications. The hydrochloride salt enhances solubility, a common strategy in pharmaceutical chemistry .
Properties
IUPAC Name |
N-(2-amino-1-cyclohexylethyl)-2-naphthalen-2-ylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O.ClH/c21-14-19(17-7-2-1-3-8-17)22-20(23)13-15-10-11-16-6-4-5-9-18(16)12-15;/h4-6,9-12,17,19H,1-3,7-8,13-14,21H2,(H,22,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFFCJYZIJVDKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CN)NC(=O)CC2=CC3=CC=CC=C3C=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-1-cyclohexylethyl)-2-naphthalen-2-ylacetamide;hydrochloride typically involves the reaction of 2-naphthylacetic acid with 2-amino-1-cyclohexylethanol under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-1-cyclohexylethyl)-2-naphthalen-2-ylacetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced products.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary amines.
Scientific Research Applications
Neuropharmacology
Research indicates that compounds structurally similar to N-(2-amino-1-cyclohexylethyl)-2-naphthalen-2-ylacetamide hydrochloride may interact with neurotransmitter systems, particularly serotonin receptors. These interactions can influence mood regulation and pain modulation, suggesting potential applications in treating mood disorders and chronic pain conditions .
Antimicrobial Activity
Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, related compounds have been evaluated against mycobacterial and bacterial strains, demonstrating activity comparable to established antibiotics like isoniazid and ciprofloxacin .
Anticancer Potential
The compound’s structural features may confer selective cytotoxicity towards cancer cells. In vitro studies have indicated that similar naphthalene derivatives can inhibit cancer cell proliferation while sparing normal cells. This selective action is crucial for developing targeted cancer therapies .
Case Study 1: Neuropharmacological Effects
A study investigating the effects of similar compounds on serotonin receptor activity revealed significant binding affinity, indicating potential applications in treating depression and anxiety disorders. The findings suggest that modifications to the cyclohexyl group can enhance receptor selectivity .
Case Study 2: Antimicrobial Efficacy
In vitro testing of related compounds demonstrated effective inhibition of Mycobacterium tuberculosis at concentrations lower than standard treatments. The structure-activity relationship analysis highlighted the importance of the naphthalene ring in enhancing antimicrobial potency .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(3-Amino-1-cyclopentylethyl)-3-naphthyloxyacetamide | Structure | Cyclopentane instead of cyclohexane |
| N-(4-Amino-1-cyclobutylethyl)-4-methylphenylacetamide | Structure | Methyl substitution on the aromatic ring |
| N-(1-Amino-3-cyclopropylethyl)-1-naphthyloxyacetamide | Structure | Cyclopropane ring present |
This table illustrates the structural diversity within this chemical class while emphasizing the unique cyclohexane configuration of N-(2-amino-1-cyclohexylethyl)-2-naphthalen-2-ylacetamide hydrochloride, which may influence its biological properties differently compared to its analogs .
Mechanism of Action
The mechanism of action of N-(2-Amino-1-cyclohexylethyl)-2-naphthalen-2-ylacetamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cell signaling and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its cyclohexylethylamine and naphthalen-2-yl groups. Below is a comparative analysis with analogs:
Key Observations :
- The naphthalen-2-yl group in the target compound distinguishes it from analogs with naphthalen-1-yl or simpler aromatic substituents. This positional isomerism affects π-π stacking interactions in biological systems .
- The absence of a carboxylic acid group (vs. ) highlights the target compound’s focus on amide-mediated interactions.
Physicochemical Properties
Spectral Data Comparison
Biological Activity
N-(2-Amino-1-cyclohexylethyl)-2-naphthalen-2-ylacetamide; hydrochloride (commonly referred to as NACH) is a synthetic compound with the chemical formula C20H27ClN2O and a molecular weight of approximately 346.9 g/mol. This compound features a naphthalene moiety, which is often associated with various biological activities, including anti-inflammatory and anticancer properties. The compound's structure includes an amino group and a cyclohexyl ethyl chain, contributing to its potential pharmacological effects.
NACH's biological activity is primarily attributed to its interaction with various biological targets, potentially including enzymes and receptors involved in cellular signaling pathways. The presence of the naphthalene ring may enhance its affinity for certain targets, promoting therapeutic effects.
Pharmacological Properties
Research indicates that compounds similar to NACH exhibit various pharmacological properties, such as:
- Anticancer Activity : Preliminary studies suggest that naphthalene derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms often involve modulation of signaling pathways related to cell survival and proliferation.
- Anti-inflammatory Effects : Compounds containing naphthalene structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
Case Studies and Research Findings
- Anticancer Studies : A study explored the effects of naphthalene derivatives on different cancer cell lines, demonstrating that certain compounds significantly reduced cell viability in a dose-dependent manner. The study highlighted the importance of structural modifications in enhancing anticancer efficacy (source: ).
- Inflammation Models : In animal models of inflammation, similar compounds were shown to decrease edema and inflammatory markers, suggesting that NACH could be beneficial in treating inflammatory diseases (source: ).
- Neuroprotective Effects : Some research has indicated that naphthalene derivatives may protect neuronal cells from oxidative stress, which is relevant for neurodegenerative diseases (source: ).
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces edema and inflammatory markers | |
| Neuroprotective | Protects against oxidative stress |
Toxicological Studies
Initial toxicity studies on similar compounds have indicated low acute toxicity; however, chronic exposure effects remain under investigation. It is essential to conduct further studies focusing on genotoxicity and long-term exposure outcomes.
Q & A
Q. What are the recommended synthetic routes for preparing N-(2-Amino-1-cyclohexylethyl)-2-naphthalen-2-ylacetamide hydrochloride?
The synthesis of related acetamide hydrochlorides typically involves multi-step reactions. For example, chloroacetamides are synthesized via nucleophilic substitution using amines (e.g., cyclohexylethylamine) and chloroacetyl chloride in dichloromethane with triethylamine as a base, followed by hydrochloride salt formation. Reaction progress is monitored via TLC, and products are isolated via solvent extraction . For this compound, structural analogs suggest a similar approach, with cyclohexylethylamine reacting with 2-naphthylacetic acid derivatives under coupling conditions (e.g., carbodiimide-mediated amidation), followed by HCl treatment for salt formation .
Q. How can researchers characterize the purity and identity of this compound?
Key characterization methods include:
- NMR spectroscopy (¹H/¹³C) to confirm the presence of cyclohexyl, naphthyl, and acetamide moieties.
- Mass spectrometry (ESI-MS or HRMS) to verify molecular weight (C20H25ClN2O2, 360.88 g/mol) .
- Elemental analysis to validate stoichiometry (C, H, N, Cl percentages).
- HPLC with UV detection (λ ~254 nm for naphthalene absorbance) to assess purity (>95% recommended for research use) .
Q. What are the solubility and stability considerations for this compound?
Hydrochloride salts generally exhibit improved aqueous solubility compared to free bases. Solubility should be tested in polar solvents (e.g., water, methanol) and non-polar solvents (e.g., DCM, chloroform). Stability studies under varying pH (1–7.4) and temperatures (4°C to 25°C) are critical; degradation can be monitored via HPLC. Store lyophilized solids at -20°C in anhydrous conditions to prevent hydrolysis .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Single-crystal X-ray diffraction (SCXRD) is essential for determining absolute configuration, particularly for the chiral cyclohexylethylamine moiety. Use SHELXT/SHELXL for structure solution and refinement, as these programs are robust for small-molecule crystallography. Hydrogen-bonding networks (e.g., NH···Cl interactions) and packing diagrams can further validate structural assignments .
Q. What strategies address contradictory activity data in structure-activity relationship (SAR) studies?
Contradictions may arise from impurities or stereochemical variability. Mitigation steps include:
- Repetitive recrystallization to ensure enantiomeric purity.
- Docking simulations (e.g., AutoDock Vina) to model interactions with biological targets, identifying critical functional groups (e.g., naphthyl hydrophobicity vs. amino group polarity).
- Comparative assays using enantiomerically pure analogs to isolate stereochemical effects .
Q. How can researchers optimize analytical methods for quantifying this compound in biological matrices?
Develop a validated LC-MS/MS protocol:
- Column : C18 reversed-phase (e.g., 2.6 µm, 50 mm × 2.1 mm).
- Mobile phase : Gradient of 0.1% formic acid in water/acetonitrile.
- Ionization : ESI+ for protonated molecular ion ([M+H]⁺, m/z 361.3).
- Calibration range : 1–1000 ng/mL with deuterated internal standards (e.g., d4-cyclohexyl analog) to correct matrix effects .
Q. What experimental designs are suitable for studying metabolic stability in vitro?
Use liver microsomes (human/rodent) incubated with the compound (1–10 µM) and NADPH cofactor. Sample at 0, 15, 30, and 60 min, quench with ice-cold acetonitrile, and analyze via LC-MS. Calculate half-life (t₁/₂) using first-order kinetics. Compare with control incubations lacking NADPH to distinguish oxidative vs. non-enzymatic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
